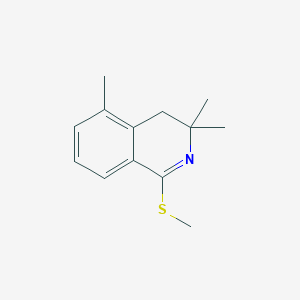![molecular formula C25H20N2O3 B11519151 7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11519151.png)
7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is part of a broader class of heterocyclic compounds that are pivotal in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE typically involves multi-step reactions starting from simpler organic molecules. Common synthetic routes include cyclization reactions, where a linear precursor undergoes ring closure to form the heterocyclic structure . The reaction conditions often involve the use of catalysts such as gold(I) complexes and oxidizing agents like iodine(III) .
Industrial Production Methods
Industrial production of piperidine derivatives, including 7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE, often employs continuous flow reactions. These methods are advantageous due to their scalability and efficiency . For example, the use of Grignard reagents in a continuous flow setup can yield high-purity products in a cost-effective manner .
Chemical Reactions Analysis
Types of Reactions
7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing nitrogen.
Piperidinones: Compounds with a similar structure but containing a carbonyl group.
Spiropiperidines: Featuring a spirocyclic structure with a piperidine ring.
Uniqueness
7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity enhances its potential for diverse biological activities and applications .
Properties
Molecular Formula |
C25H20N2O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
7-piperidin-1-yl-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
InChI |
InChI=1S/C25H20N2O3/c28-24-15-8-2-3-9-16(15)25(29)22-21(24)18(27-12-6-1-7-13-27)14-20-23(22)26-17-10-4-5-11-19(17)30-20/h2-5,8-11,14,26H,1,6-7,12-13H2 |
InChI Key |
ZSIRIYWYAXQTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC=C6O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N'-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]benzohydrazide](/img/structure/B11519092.png)
![2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11519100.png)
![2-[(2E)-2-benzylidenehydrazinyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11519108.png)
![4-({(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11519113.png)
![7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11519121.png)
![Methyl 2-[(2-methoxyphenyl)amino]acetate](/img/structure/B11519134.png)
![8-chloro-9-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11519143.png)
![2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11519147.png)
![(3Z)-3-[(3,5-dichlorophenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11519148.png)
![4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole](/img/structure/B11519152.png)
![(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxylic acid](/img/structure/B11519157.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylpropanamide](/img/structure/B11519160.png)
